![molecular formula C8H13NO5 B1398418 6-Oxa-2-azaspiro[3.4]octane oxalate CAS No. 1392804-58-8](/img/structure/B1398418.png)
6-Oxa-2-azaspiro[3.4]octane oxalate
Overview
Description
6-Oxa-2-azaspiro[3.4]octane oxalate is a heterocyclic organic compound with the molecular formula C10H16N2O6. It belongs to the class of spiro compounds, characterized by a unique structure where two rings are connected through a single atom.
Mechanism of Action
Target of Action
The primary targets of 6-Oxa-2-azaspiro[3It is used as a reactant in the preparation of aminopyridine derivatives, which are known to inhibit pi3k .
Mode of Action
The exact mode of action of 6-Oxa-2-azaspiro[3As a precursor in the synthesis of aminopyridine derivatives, it may contribute to the inhibition of PI3K, a key enzyme involved in cellular functions such as cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by 6-Oxa-2-azaspiro[3.4]octane oxalate are likely related to its role in the synthesis of aminopyridine derivatives. These derivatives are known to inhibit PI3K, an enzyme involved in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, survival, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be observed in the effects of the aminopyridine derivatives it helps synthesize. These derivatives are known to inhibit PI3K, potentially affecting cell growth and proliferation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Oxa-2-azaspiro[3It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could affect its stability.
Biochemical Analysis
Biochemical Properties
6-Oxa-2-azaspiro[3.4]octane oxalate plays a significant role in biochemical reactions, particularly in the preparation of aminopyridine derivatives as PI3K inhibitors . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its involvement in the preparation of azaspirocycle derivatives impacts the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival . Additionally, this compound can alter gene expression patterns and metabolic activities within the cells, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a reactant in the preparation of aminopyridine derivatives, which are known to inhibit PI3K enzymes . By binding to the active sites of these enzymes, this compound can inhibit their activity, leading to downstream effects on cellular signaling pathways and gene expression. This inhibition can result in reduced cell proliferation and increased apoptosis in certain cell types.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is known to be stable under refrigerated conditions . Its stability may vary depending on the specific experimental conditions. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular behavior, which can be observed in both in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its role as a reactant in the preparation of aminopyridine derivatives . The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cells, affecting their growth and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[3.4]octane oxalate typically involves the annulation of cyclopentane and four-membered rings. Three successful synthetic routes have been developed:
Annulation of the Cyclopentane Ring: This approach uses readily available starting materials and conventional chemical transformations.
Annulation of the Four-Membered Ring (Route 1): This method also employs readily available starting materials and conventional chemical transformations.
Annulation of the Four-Membered Ring (Route 2): Similar to the first route, this method uses conventional chemical transformations and minimal chromatographic purifications.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The compound is typically stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-2-azaspiro[3.4]octane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions typically involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octane oxalate has several scientific research applications:
Chemistry: It is used as a reactant in the preparation of aminopyridine derivatives, which are studied as potential inhibitors of phosphoinositide 3-kinase (PI3K).
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, exhibiting similar inhibitory activities on epidermal growth factor receptor.
1-Oxa-6-azaspiro[3.4]octane oxalate: Used as a pharmaceutical intermediate in synthetic chemistry.
Uniqueness: 6-Oxa-2-azaspiro[3.4]octane oxalate stands out due to its specific structure and the unique set of reactions it undergoes.
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-8-5-6(1)3-7-4-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLBDQDHPKYAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



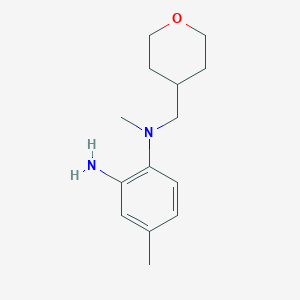

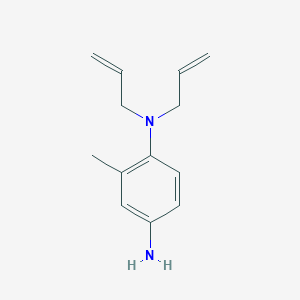
![2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398342.png)
![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)
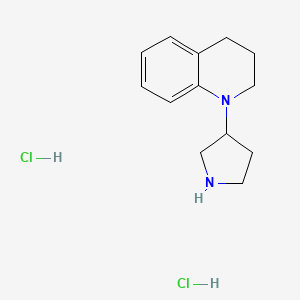
![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)
![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)
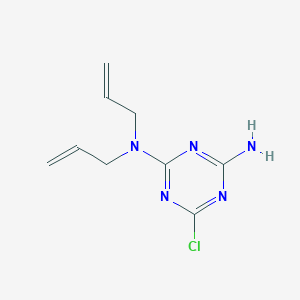
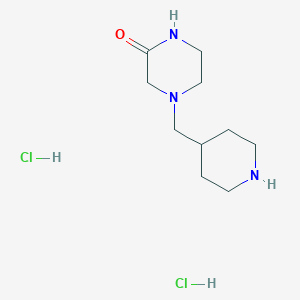
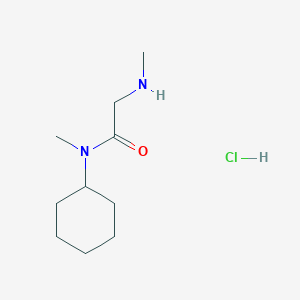
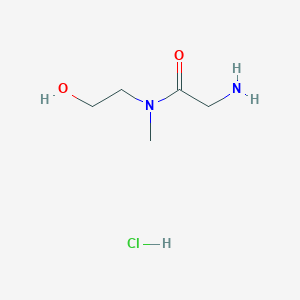
-methanone hydrochloride](/img/structure/B1398357.png)
